Fluoresceinated methotrexate

CAS No.: 83953-11-1

Cat. No.: VC1761112

Molecular Formula: C42H38N10O8S

Molecular Weight: 842.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83953-11-1 |

|---|---|

| Molecular Formula | C42H38N10O8S |

| Molecular Weight | 842.9 g/mol |

| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |

| Standard InChI | InChI=1S/C42H38N10O8S/c1-52(20-23-19-46-36-34(47-23)35(43)50-40(44)51-36)24-8-5-21(6-9-24)37(55)49-31(38(56)57)4-2-3-15-45-41(61)48-22-7-12-28-27(16-22)39(58)60-42(28)29-13-10-25(53)17-32(29)59-33-18-26(54)11-14-30(33)42/h5-14,16-19,31,53-54H,2-4,15,20H2,1H3,(H,49,55)(H,56,57)(H2,45,48,61)(H4,43,44,46,50,51)/t31-/m0/s1 |

| Standard InChI Key | SDPLEBKAVNIULA-HKBQPEDESA-N |

| Isomeric SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

| SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

| Canonical SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Introduction

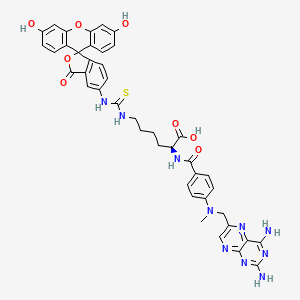

Chemical Structure and Properties

Fluoresceinated methotrexate, also known as fluorescein methotrexate or F-MTX, is synthesized by coupling the carboxyl group of the glutamate moiety of methotrexate (MTX) through a diaminopentane spacer to fluorescein isothiocyanate (FITC) . The molecular formula of this compound is C46H54N14O9S, creating a complex structure that retains both the pharmacological activity of methotrexate and the fluorescent properties of fluorescein .

The spectral properties of fluorescein methotrexate include absorption/emission maxima at approximately 496/516 nm, giving it the characteristic green fluorescence that makes it valuable for fluorescence microscopy and flow cytometry applications . This spectral range is ideal for many standard fluorescence detection systems, making it compatible with a wide range of research instruments.

Synthesis and Isolation

The synthesis of γ-linked fluorescein methotrexate follows a specific protocol designed to ensure high purity and yield. The process begins with the reaction of fluorescein isothiocyanate with diaminopentane in dimethyl sulfoxide (DMSO) . The synthesis protocol involves:

-

Reaction of fluorescein isothiocyanate with a tenfold excess of diaminopentane in DMSO

-

Isolation of the mono-substituted thiourea product by DEAE-cellulose chromatography

-

Lyophilization and acid precipitation from aqueous base

-

Condensation of the dried product with methotrexate activated by l-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride

-

Purification by column chromatography on DEAE-cellulose

-

Exhaustive elution with 1 M ammonium bicarbonate

This procedure yields the γ-linked fluorescein-MTX derivative with good yield (>40%) and high purity as confirmed by reverse-phase HPLC. The compound shows an extinction coefficient of 66,000 in 0.1 N NaOH and exhibits inhibitory properties comparable to MTX for rat-liver dihydrofolate reductase .

Transport Mechanisms in Cells

Transport in Intestinal Cells

Extensive research has been conducted on the transport characteristics of FL-MTX in various cell types. In rat intestinal crypt cells (IEC-6), FL-MTX transport exhibits several key characteristics:

-

Enhanced accumulation at 4°C, suggesting an active efflux system

-

Inhibition by MK-571, indicating involvement of multidrug resistance-associated protein/ATP binding cassette C (MRP/ABCC) family transporters

-

Higher transcellular transport from apical to basolateral compartment (2.5 times) than in the opposite direction

The kinetics of FL-MTX transport in these cells revealed a Km value of 11.0 ± 1.8 μM in IEC-6 cells, compared to 4.5 ± 1.1 μM in Sf9 cells expressing rat Mrp3 . Table 1 illustrates the inhibition profiles of FL-MTX uptake in both cell types:

Table 1: Inhibition of FL-MTX Uptake in IEC-6 and Mrp3-Sf9 Cells

| Inhibitor | Concentration (μM) | Uptake in IEC-6 (% control) | Uptake in Mrp3-Sf9 (% control) |

|---|---|---|---|

| MK-571 | 10.0 | 52.9 ± 2.9 | 33.3 ± 5.0 |

| 100.0 | 9.5 ± 8.9 | 4.9 ± 0.8 | |

| E217βG | 7.5 | 58.3 ± 9.8 | 71.3 ± 7.3 |

| 75.0 | 41.7 ± 6.1 | 19.2 ± 1.8 | |

| TC | 20.0 | 53.2 ± 8.5 | 63.0 ± 9.3 |

| 200.0 | 42.0 ± 4.0 | 19.0 ± 1.8 |

Note: E217βG = estradiol-17β-d-glucuranide; TC = taurocholate

These findings suggest that the efflux of FL-MTX is primarily mediated by Mrp3 on the basolateral membrane of IEC-6 cells.

Transport in Choroid Plexus

Studies in rat choroid plexus have demonstrated that FL-MTX undergoes concentrative transport from cerebrospinal fluid (CSF) to blood. When rat choroid plexus was exposed to 2 μM FL-MTX, fluorescence in the subepithelium and vascular spaces exceeded bath levels by 5- to 10-fold, while fluorescence in epithelial cells remained below bath levels .

This transport process was characterized by:

-

Reduction in accumulation in the presence of NaCN, Na removal, and other organic anions

-

No effect from increased medium K+ concentration

-

Saturable uptake at the apical membrane

-

Increased cellular accumulation in the presence of digoxin and MK-571

Based on these observations, transepithelial FL-MTX transport in choroid plexus involves two mediated steps: Na-dependent uptake at the apical membrane and electroneutral efflux at the basolateral membrane, possibly mediated by Oatp2 and Mrp1 transporters .

Transport in Human Proximal Tubular Cells

In human proximal tubular (HPT) cells, FL-MTX has been used to investigate the effects of ethanol on folate transport mechanisms. Several key findings emerged from these studies:

-

Cellular absorption of FL-MTX is concentration-dependent

-

FL-MTX uptake follows Michaelis-Menten kinetics

-

Ethanol reduces FL-MTX uptake in a concentration-dependent manner

-

The inhibitory effect of ethanol on FL-MTX uptake is mediated through endothelin signaling

Confocal microscopy and fluoroskan microplate reader studies revealed that cellular fluorescence was significantly higher in cells treated with 4 μM FL-MTX compared to lower concentrations, indicating concentration-dependent uptake mechanisms .

Applications in Research

Probing Dihydrofolate Reductase Expression

Fluorescein methotrexate has become an important tool for probing dihydrofolate reductase (DHFR) expression in cells. Its fluorescent properties allow researchers to visualize and quantify DHFR expression using fluorescence microscopy or flow cytometry .

This application is particularly valuable for studying mechanisms of antifolate resistance in cancer cells. A flow cytometry-based protocol using FL-MTX can rapidly identify various modes of antifolate resistance in heterogeneous drug-resistant cell populations . In this approach:

-

Drug-resistant cells are labeled with FL-MTX to saturate intracellular DHFR

-

Labeled cells undergo flow cytometric analysis to determine mean fluorescence per cell

-

Increased FL-MTX staining indicates overproduction of DHFR, possibly due to gene amplification

-

Reduced cellular FL-MTX labeling suggests a structurally altered DHFR with decreased affinity for antifolates

Transport Studies in Small Intestine

FL-MTX has proven valuable for investigating transport mechanisms in the small intestine. Studies using in vitro everted segments of rat jejunum have characterized the transport of FL-MTX with the following findings:

-

pH-dependent uptake with maximal effect at pH 6.0 (similar to MTX)

-

Temperature-dependent transport inhibited by metabolic inhibitors

-

Inhibition by MTX, suggesting shared transport mechanisms

-

Saturable kinetics with Km of 0.48 ± 0.23 μM and Vmax of 0.66 ± 0.24 pmol/cm/min at pH 6.0

These characteristics indicate that FL-MTX transport is energy-dependent and utilizes the same transporter as MTX, though additional mechanisms may also contribute to its transport .

Clinical Research Applications

In clinical research settings, FL-MTX has been used to study the effects of therapeutic agents on cellular transport systems. For example, a study exploring the mechanism of action of low-dose methotrexate (LDMTX) in people living with HIV used fluorescein-labeled MTX to measure drug uptake in cells .

These experiments revealed that:

-

FL-MTX uptake could be modulated by folinic acid

-

MTX inhibited T cell proliferation without affecting effector cytokine production

-

The inhibitory effect was reversible with folinic acid, suggesting that LDMTX exerts anti-inflammatory effects primarily by blocking T cell proliferation via dihydrofolate reductase inhibition

Comparative Affinity with Methotrexate

An important characteristic of FL-MTX is its differential binding affinity compared to methotrexate. Studies have revealed that FL-MTX has significantly higher affinity for certain transporters compared to MTX itself:

-

The Km value for rat Mrp3 is between 4.5 and 11 μM for FL-MTX, compared to 50-100 μM for MTX

-

For human MRP3, the affinity of MTX is as low as 776 μM, making FL-MTX a substrate with much higher affinity

-

The addition of the FITC moiety with a monocarboxylate and degree of hydrophobicity appears favorable for rat Mrp3 recognition

Similar enhanced affinity has been observed with rabbit Mrp2, where ATP-dependent uptake of E217βG was reduced to 94% and 55% in the presence of fluorescein (1 mM) and MTX (1 mM), respectively, but was reduced to 22% with just 100 μM FL-MTX .

In addition to the fluorescein conjugate, methotrexate is also available conjugated to other fluorophores including CF® Dyes with various excitation/emission profiles :

Table 2: Commercial Methotrexate Conjugates

| Conjugation | Ex/Em (nm) | Size |

|---|---|---|

| CF®488A | 490/516 | 1 mg |

| CF®568 | 562/584 | 1 mg |

| CF®594 | 593/615 | 1 mg |

| CF®640R | 642/663 | 1 mg |

| Fluorescein | 498/517 | 1 mg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume